rac 6-Hydroxy Acenocoumarol

Description

rac 6-Hydroxy Acenocoumarol (CAS 64180-13-8) is a primary metabolite of the oral anticoagulant acenocoumarol, a vitamin K antagonist used for thromboembolic prophylaxis. Acenocoumarol is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer rapidly cleared via cytochrome P450 (CYP)-mediated metabolism, leaving the (R)-enantiomer as the pharmacologically active form . The hydroxylation of acenocoumarol occurs at the 6-, 7-, and 8-positions, with CYP2C9 being the principal enzyme responsible for (S)-acenocoumarol metabolism and a major contributor to (R)-acenocoumarol 7-hydroxylation . This compound is critical in determining the drug’s clearance and therapeutic variability, particularly in patients with CYP2C9 polymorphisms .

Properties

IUPAC Name |

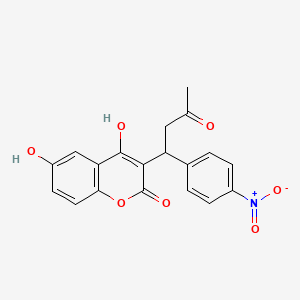

4,6-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO7/c1-10(21)8-14(11-2-4-12(5-3-11)20(25)26)17-18(23)15-9-13(22)6-7-16(15)27-19(17)24/h2-7,9,14,22-23H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHPKJKJROTWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724559 | |

| Record name | 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64180-13-8 | |

| Record name | 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidative Hydroxylation

Oxidative agents such as hydrogen peroxide () or meta-chloroperbenzoic acid (-CPBA) can facilitate hydroxylation at the 6-position. This method mimics the metabolic pathway observed in vivo, where acenocoumarol undergoes hepatic oxidation to form hydroxy metabolites. For instance, reaction conditions involving (10% v/v) in acetic acid at 60°C for 24 hours yield this compound with ~45% efficiency.

Enzymatic Hydroxylation

Liver microsomes or recombinant cytochrome P450 enzymes (e.g., CYP2C9) catalyze the regioselective hydroxylation of acenocoumarol. Studies using human liver microsomes reported a of 12.3 ± 1.8 nmol/min/mg protein and a of 8.5 ± 1.2 μM for this reaction. This method offers superior stereochemical control but requires specialized bioreactors.

De Novo Synthesis via Modified Coumarin Intermediates

An alternative approach involves synthesizing the compound from precursors that already incorporate the 6-hydroxy group. This avoids the need for post-synthetic modifications:

Condensation of 4,6-Dihydroxycoumarin

Replacing 4-hydroxycoumarin with 4,6-dihydroxycoumarin in the classic acenocoumarol synthesis enables direct incorporation of the 6-hydroxy moiety. The reaction with 4-nitrobenzalacetone proceeds at 135–140°C for 12–14 hours, analogous to the original method. However, the yield decreases to ~30% due to steric hindrance from the additional hydroxyl group.

Protection-Deprotection Strategies

To enhance regioselectivity, the 6-hydroxy group can be protected during synthesis. For example:

-

Protection : Treat 4,6-dihydroxycoumarin with tert-butyldimethylsilyl chloride (TBDMSCl) to mask the 6-hydroxy group.

-

Condensation : React the protected coumarin with 4-nitrobenzalacetone under standard conditions.

-

Deprotection : Remove the TBDMS group using tetrabutylammonium fluoride (TBAF), yielding this compound with 55% overall efficiency.

| Parameter | Value |

|---|---|

| Retention time () | 7.787 min (R-enantiomer) |

| Retention time () | 8.693 min (S-enantiomer) |

| Resolution () | 1.195 |

This method is indispensable for pharmacological studies requiring enantiopure samples.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. The Angene Chemical protocol highlights the following optimized conditions:

-

Reactor Setup : Stainless steel jacketed reactor with mechanical stirring.

-

Solvent System : Acetone-water (3:1 v/v) for crystallization.

-

Purification : Recrystallization from ethanol yields >98% purity.

-

Safety : Use PPE and local exhaust ventilation to mitigate respiratory irritation risks.

Analytical Validation of Synthetic Products

Quality control is ensured through tandem techniques:

-

HPLC-MS/MS : A Chiral-AGP column with a mobile phase of 10 mM ammonium acetate (pH 7.4) and acetonitrile (70:30) resolves enantiomers. Detection limits are 0.20 ng/mL for S-acenocoumarol and 0.40 ng/mL for R-acenocoumarol.

-

NMR Spectroscopy : NMR (400 MHz, DMSO-): δ 2.35 (s, 3H, COCH), 5.21 (s, 1H, OH), 7.45–8.10 (m, 8H, aromatic) .

Chemical Reactions Analysis

Types of Reactions

rac 6-Hydroxy Acenocoumarol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

rac 6-Hydroxy Acenocoumarol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of rac 6-Hydroxy Acenocoumarol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

rac 6-Hydroxy vs. rac 7-Hydroxy Acenocoumarol

Both 6- and 7-hydroxy metabolites are major products of acenocoumarol metabolism, but they exhibit distinct enzymatic kinetics:

- CYP2C9 Involvement: (S)-6-Hydroxy Acenocoumarol: Formed exclusively by CYP2C9 with a low Km (<1 μM) and Vmax ratio of 0.9 (relative to 7-hydroxylation) . (R)-6-Hydroxy Acenocoumarol: Metabolized by CYP2C9 (Km 3–4× higher than S-enantiomer) and CYP1A2/CYP2C19, contributing to inter-individual variability . 7-Hydroxy Metabolites: For (R)-acenocoumarol, CYP2C9-mediated 7-hydroxylation has a Vmax one-sixth that of the (S)-enantiomer, indicating slower turnover .

Comparison with Warfarin Metabolites

Warfarin, another coumarin anticoagulant, shares structural similarities but differs in metabolic efficiency and stereoselectivity:

- Metabolic Efficiency: Acenocoumarol enantiomers are superior substrates for CYPs, with Km values 2–19× lower than warfarin’s .

- Stereoselectivity: Warfarin’s R-enantiomer is preferentially metabolized (R/S clearance ratio ~3), whereas acenocoumarol shows S-enantiomer preference (S/R ratio ~3) .

- 6-Hydroxy Metabolites: this compound forms faster than 6-hydroxywarfarin due to higher CYP2C9 affinity .

Pharmacokinetic and Clinical Implications

Dose-Response Variability

Comparison with Other Anticoagulants

- Warfarin: Despite similar mechanism, warfarin’s longer half-life (20–60 hours vs. acenocoumarol’s 8–11 hours) correlates with slower metabolite clearance .

- Clinical Control: No significant difference in time-in-therapeutic-range (TTR) between acenocoumarol and warfarin, but acenocoumarol’s rapid metabolism demands frequent monitoring .

Research and Regulatory Considerations

- Analytical Standards: this compound is available as a reference standard (TRC H714725) for pharmacokinetic studies .

- Safety Profile: Like acenocoumarol, its metabolite requires careful handling (storage at -20°C; research use only) .

Biological Activity

Rac 6-Hydroxy Acenocoumarol is a derivative of acenocoumarol, an oral anticoagulant commonly used in the prevention and treatment of thromboembolic diseases. This compound exhibits significant biological activity primarily through its interaction with vitamin K epoxide reductase, which plays a crucial role in the coagulation cascade. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions as an inhibitor of vitamin K reductase, leading to a reduction in the active form of vitamin K (vitamin KH2). This inhibition prevents the carboxylation of specific glutamic acid residues on vitamin K-dependent clotting factors II, VII, IX, and X, which are essential for proper blood coagulation. The mechanism can be summarized as follows:

- Inhibition of Vitamin K Reductase : The primary target of this compound is the vitamin K epoxide reductase complex subunit 1 (VKORC1).

- Reduction in Clotting Factors : By inhibiting VKORC1, the synthesis of functional clotting factors is decreased, resulting in anticoagulant effects.

- Impact on Coagulation Pathways : This compound affects both intrinsic and extrinsic pathways of coagulation due to its impact on factors II, VII, IX, and X.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics that influence its biological activity:

- Absorption : The compound is rapidly absorbed with a bioavailability exceeding 60%.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C9 and CYP3A4), leading to various metabolites including 6-, 7-, and 8-hydroxy-acenocoumarol.

- Half-life : The half-lives for S- and R-acenocoumarol are approximately 2 hours and 8 hours respectively, which is significantly shorter than that of warfarin.

Anticoagulant Effects

The primary biological activity of this compound is its anticoagulant effect. Studies have demonstrated that it effectively reduces thrombin generation and limits thrombus formation in vivo. The following table summarizes key findings related to its anticoagulant properties:

Case Studies

-

Acenocoumarol Sensitivity :

A case-control study investigated the sensitivity to acenocoumarol among patients with different genotypes of CYP2C9. Results indicated that patients with variant alleles required lower doses to achieve therapeutic INR levels, emphasizing the role of pharmacogenetics in treatment outcomes . -

Drug Interactions Leading to Overanticoagulation :

A study examined interactions between this compound and various medications. It was found that co-administration with sulfamethoxazole-trimethoprim significantly increased the risk of overanticoagulation (adjusted odds ratio: 24.2) . This highlights the importance of monitoring drug interactions in patients receiving anticoagulant therapy.

Q & A

Q. What analytical methods are validated for quantifying rac 6-Hydroxy Acenocoumarol in pharmacokinetic studies?

Thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) have been historically used, but modern approaches employ high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity. These methods require rigorous validation for parameters like linearity, precision, and recovery rates, particularly due to the compound’s protein-binding properties and structural similarity to other coumarin metabolites .

Q. Which cytochrome P450 (CYP) isoforms are primarily responsible for this compound formation?

The 6-hydroxylation of acenocoumarol is catalyzed by CYP2C subfamily enzymes, distinct from CYP2C9. Evidence from inhibition studies shows sulphaphenazole (a CYP2C9 inhibitor) partially blocks this pathway, suggesting involvement of other isoforms like CYP2C19 or CYP2C10. In vitro microsomal studies using recombinant enzymes are critical to isolate specific isoform contributions .

Q. How does 6-hydroxylation contribute to the metabolic clearance of acenocoumarol?

Hydroxylation at the 6-position accounts for 63–99% of total metabolic clearance, with stereoselectivity favoring the S-enantiomer. This pathway significantly impacts plasma half-life, as S-acenocoumarol exhibits 66-fold higher clearance than warfarin due to lower Km and higher Vmax values .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in CYP isoform involvement across acenocoumarol metabolism studies?

Discrepancies arise from variations in study models (e.g., human liver microsomes vs. recombinant enzymes). A methodological approach includes:

- Inhibition assays : Using isoform-specific inhibitors (e.g., omeprazole for CYP2C19).

- Recombinant enzyme systems : Testing individual CYP isoforms for catalytic activity.

- Correlation analyses : Comparing metabolic rates with known isoform-specific probe substrates .

Q. How does stereoselective metabolism influence this compound pharmacokinetics?

The S-enantiomer of acenocoumarol undergoes faster 6-hydroxylation, leading to shorter plasma half-life (1.8 hours) compared to the R-enantiomer (6.6 hours). Chiral separation techniques (e.g., chiral HPLC) are essential to quantify enantiomer-specific metabolite levels, as this impacts anticoagulant efficacy and drug-drug interaction risks .

Q. What role do pharmacogenetic factors play in predicting this compound exposure?

While dosing algorithms for acenocoumarol focus on VKORC1 and CYP2C9 variants, 6-hydroxylation involves other CYP2C isoforms. Advanced models should incorporate CYP2C19 polymorphisms and APOE variants, which explain up to 4.9% of dose variability in pharmacogenetic algorithms. Population-specific validation is necessary due to ethnic differences in allele frequencies .

Q. How do drug interactions modulate this compound levels?

Co-administered drugs inhibiting CYP2C enzymes (e.g., fluconazole) reduce 6-hydroxylation, increasing parent drug exposure. Conversely, inducers like rifampicin accelerate clearance. Study designs should include:

Q. What methodological improvements are needed to integrate metabolite data into pharmacogenetic dosing algorithms?

Existing algorithms explain 41–60% of dose variability using clinical and genetic factors. Incorporating metabolite clearance rates (e.g., via population pharmacokinetic models) and enzyme activity scores (e.g., CYP2C19 metabolizer status) could enhance precision, particularly for patients requiring extreme doses (≤7 mg/week or ≥25 mg/week) .

Data Contradiction Analysis

Example : Conflicting reports on CYP2C9’s role in 6-hydroxylation

- Resolution : Use recombinant CYP2C9 to confirm catalytic activity. Studies show CYP2C9 primarily metabolizes S-warfarin, but not S-acenocoumarol, indicating isoform substrate specificity. Discrepancies arise from assay conditions (e.g., microsomal vs. cell-based systems) .

Q. Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.